molecular formula C23H28N6O3S2 B11429243 N-({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11429243
M. Wt: 500.6 g/mol
InChI Key: XQKBEACQLQRSMM-UHFFFAOYSA-N
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Description

N-({4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a pyridine moiety, and a benzothiadiazole core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halopyridine reacts with the piperazine derivative.

    Cyclohexyl Methylation: The cyclohexyl group is attached to the piperazine ring via a reductive amination reaction.

    Formation of the Benzothiadiazole Core: The benzothiadiazole core is synthesized through a cyclization reaction involving a suitable precursor, such as a dinitrobenzene derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperazine rings, where nucleophiles such as amines or thiols replace halogen atoms.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.

    Substitution: Halopyridines, amines, thiols, and polar aprotic solvents.

    Cyclization: Acid or base catalysts, elevated temperatures, and inert atmosphere.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

N-({4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-({4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.

Comparison with Similar Compounds

N-({4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

    N-(PYRIDIN-2-YL)PIPERAZINE DERIVATIVES: These compounds share the piperazine and pyridine moieties but differ in their additional functional groups, leading to variations in their chemical reactivity and biological activity.

    BENZOTHIADIAZOLE DERIVATIVES: Compounds with a benzothiadiazole core exhibit similar chemical properties but may have different substituents, affecting their overall behavior and applications.

    SULFONAMIDE DERIVATIVES: These compounds contain the sulfonamide group and are known for their antimicrobial properties, with variations in their other functional groups influencing their specific activities.

Properties

Molecular Formula

C23H28N6O3S2

Molecular Weight

500.6 g/mol

IUPAC Name

N-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclohexyl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C23H28N6O3S2/c30-23(29-14-12-28(13-15-29)21-6-1-2-11-24-21)18-9-7-17(8-10-18)16-25-34(31,32)20-5-3-4-19-22(20)27-33-26-19/h1-6,11,17-18,25H,7-10,12-16H2

InChI Key

XQKBEACQLQRSMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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